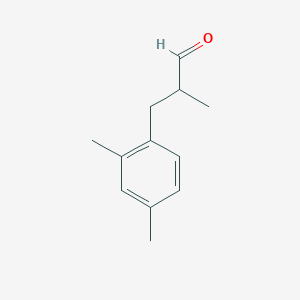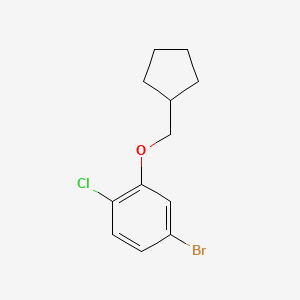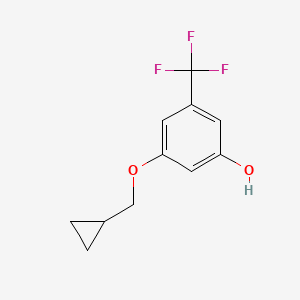
Dimethyl(propyl)sulfanylidene-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-propyl-sulfanylidene-phosphorane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and three carbon atoms. This compound belongs to the class of phosphoranes, which are known for their unique chemical properties and reactivity. Phosphoranes are widely studied in organic chemistry due to their role in various chemical reactions, including the Wittig reaction, which is used to form carbon-carbon double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl-propyl-sulfanylidene-phosphorane can be synthesized through several methods. One common approach involves the reaction of a phosphine with a sulfur-containing compound under controlled conditions. For example, the reaction of triphenylphosphine with sulfur in the presence of a base can yield the desired phosphorane. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of dimethyl-propyl-sulfanylidene-phosphorane often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-propyl-sulfanylidene-phosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to phosphines or phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as alkyl halides or aryl halides .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of dimethyl-propyl-sulfanylidene-phosphorane can yield dimethyl-propyl-sulfoxide or dimethyl-propyl-sulfone .
Aplicaciones Científicas De Investigación
Dimethyl-propyl-sulfanylidene-phosphorane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of dimethyl-propyl-sulfanylidene-phosphorane involves its ability to form stable intermediates with various substrates. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the sulfur atom, which can stabilize the transition state and facilitate the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dimethyl-propyl-sulfanylidene-phosphorane include other phosphoranes such as triphenylphosphorane and dimethyl-ethyl-sulfanylidene-phosphorane .
Uniqueness
Dimethyl-propyl-sulfanylidene-phosphorane is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
13639-66-2 |
|---|---|
Fórmula molecular |
C5H13PS |
Peso molecular |
136.20 g/mol |
Nombre IUPAC |
dimethyl-propyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H13PS/c1-4-5-6(2,3)7/h4-5H2,1-3H3 |
Clave InChI |
MVEUHSNCWIEEOV-UHFFFAOYSA-N |
SMILES canónico |
CCCP(=S)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)







